![molecular formula C17H12N2OS2 B2782101 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine CAS No. 383147-01-1](/img/structure/B2782101.png)
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their potential inhibitory properties against PDE4 and EZH2 .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence. Key steps include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring, followed by the cyclohexanone moiety, and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines includes a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds reveals specific hydrogen bonding patterns and molecular arrangements within the molecule .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines are synthesized via structural modifications of other compounds . The antiproliferative activity of these compounds against various cancer cell lines has been evaluated .Scientific Research Applications
Synthesis and Derivative Formation
The compound 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine is a representative of thieno[2,3-d]pyrimidine derivatives, which are of considerable interest due to their diverse biological activities. Research on similar compounds includes the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, demonstrating the compound's potential as a precursor for various chemical reactions leading to the formation of thieno[2,3-d]pyrimidines and amino substituted pyrimidines. This highlights its utility in creating new chemical entities with potential biological applications (Briel, Franz, & Dobner, 2002).
Fluorescence and Computational Analysis
Studies on related thieno[2,3-d]pyrimidine derivatives have revealed their solid-state fluorescence properties, with certain derivatives exhibiting strong fluorescence. This suggests potential applications in material science, particularly in the development of novel fluorescent materials for use in sensing and imaging technologies. Computational analysis supports these findings by quantitatively reproducing absorption and emission properties, indicating the role of thieno[2,3-d]pyrimidines in the design of optical materials (Yokota et al., 2012).
Anticancer and Antiviral Activity
Thieno-fused 7-deazapurine ribonucleosides, which share a core structure with this compound, have been synthesized and evaluated for their cytostatic and antiviral activities. These studies demonstrate the potential of thieno[2,3-d]pyrimidine derivatives in the development of new therapeutic agents with applications in cancer and antiviral treatment, showcasing their relevance in medicinal chemistry and pharmaceutical research (Tichy et al., 2017).
Antioxidant Activity
The antioxidant activity of novel heterocycles derived from 2-acetylnaphthalene, including thieno[2,3-d]pyrimidin-4(3H)-one derivatives, indicates the potential of these compounds in the development of new antioxidants. This suggests possible applications in the protection against oxidative stress, which is relevant in various diseases and the aging process, underscoring the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in disease prevention and health promotion (Taha, 2012).
Mechanism of Action
Target of Action
The primary target of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with EZH2, inhibiting its function . This inhibition disrupts the methylation process, leading to changes in gene expression .
Biochemical Pathways
The compound affects the histone methylation pathway. By inhibiting EZH2, it prevents the addition of methyl groups to histones, specifically at the lysine residues of histone H3 . This alteration can lead to changes in chromatin structure and influence gene expression .
Result of Action
The inhibition of EZH2 by this compound can lead to significant changes in cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects can be particularly beneficial in the context of cancer treatment, where the goal is often to halt the proliferation of cancer cells and induce their death .
Future Directions
Biochemical Analysis
Biochemical Properties
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of EZH2 , a critical enzyme involved in gene expression and cell proliferation. The compound’s interaction with EZH2 could potentially influence various biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has demonstrated significant antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EZH2 enzyme, thereby inhibiting its function . This inhibition can lead to changes in gene expression, affecting the proliferation and migration of cancer cells .
Temporal Effects in Laboratory Settings
Its potent antiproliferative activity against various cancer cell lines suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with the EZH2 enzyme, it may influence pathways related to gene expression and cell proliferation .
Transport and Distribution
Its interaction with EZH2 suggests that it may be localized to areas of the cell where this enzyme is active .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with specific proteins and enzymes. For instance, given its interaction with EZH2, it may be localized to the nucleus, where this enzyme exerts its effects .
Properties
IUPAC Name |
2-methylsulfanyl-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-21-17-18-15(14-8-9-22-16(14)19-17)20-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMAIRDBHFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
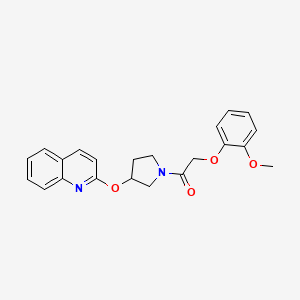
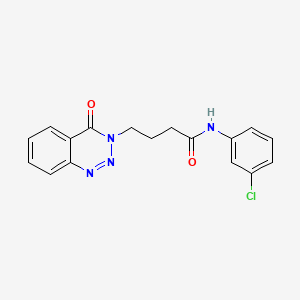
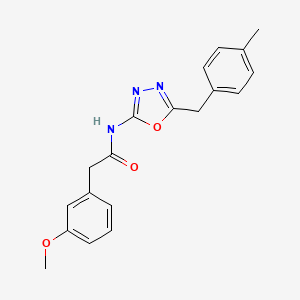


![methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2782030.png)


![N-[4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-methylsulfamoyl]phenyl]acetamide](/img/structure/B2782034.png)
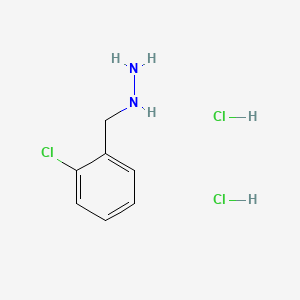
![2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2782037.png)
![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine](/img/structure/B2782038.png)
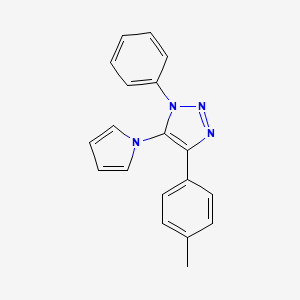
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2782041.png)
